

# Application Notes: Fluorescent Red Mega 480 NHS-ester for Protein Labeling

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## Compound of Interest

Compound Name: *Fluorescent Red Mega 480*

Cat. No.: *B1257686*

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## Introduction

**Fluorescent Red Mega 480** NHS-ester is an amine-reactive fluorescent dye designed for covalently labeling proteins and other biomolecules containing primary amino groups.<sup>[1]</sup> This dye is particularly well-suited for multicolor imaging techniques due to its exceptionally large Stokes shift, the difference between its excitation and emission maxima.<sup>[1][2]</sup> This characteristic allows for excitation using common light sources, such as those used for fluorescein, while emitting in the red spectrum, enabling independent detection in multiplexed experiments.<sup>[1][2]</sup> The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, typically the  $\epsilon$ -amino groups of lysine residues on the surface of proteins, to form a stable amide bond.<sup>[3][4][5][6][7]</sup>

## Principle of Reaction

The labeling reaction involves the nucleophilic attack of a non-protonated primary amine from the protein on the NHS-ester group of the **Fluorescent Red Mega 480** dye. This results in the formation of a stable covalent amide linkage and the release of N-hydroxysuccinimide (NHS). The reaction is highly dependent on pH, with an optimal range of 8.0-9.0 to ensure that the primary amines are deprotonated and thus reactive.<sup>[3][5][6][8][9]</sup>

## Quantitative Data Summary

The following table summarizes the key spectral and physical properties of **Fluorescent Red Mega 480** NHS-ester.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	500 nm (in H <sub>2</sub> O), 513 nm (in 0.1 M phosphate pH 7.0)	[1][2]
Emission Maximum ( $\lambda_{em}$ )	630 nm (in H <sub>2</sub> O), 640 nm (in 0.1 M phosphate pH 7.0)	[1][2]
Molar Extinction Coefficient ( $\epsilon$ )	40,000 cm <sup>-1</sup> M <sup>-1</sup>	[2]
Molecular Weight (MW)	611.66 g/mol	[2]

## Experimental Protocols

This section provides a detailed protocol for the covalent labeling of proteins with **Fluorescent Red Mega 480** NHS-ester.

### 1. Materials and Reagents

- **Fluorescent Red Mega 480** NHS-ester
- Protein of interest (in an amine-free buffer)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Labeling Buffer: 50-100 mM sodium bicarbonate buffer or sodium borate buffer, pH 8.0-9.0[2][5][9]
- Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
- Gel filtration column (e.g., Sephadex G-25)[2][9]
- Reaction tubes
- Stirring/vortexing equipment

### 2. Reagent Preparation

- Protein Solution:

- Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[2][4][8]
- Ensure the protein solution is free of amine-containing substances (e.g., Tris buffer, sodium azide) and BSA, as these will compete with the labeling reaction.[3][9] If necessary, dialyze the protein against the Labeling Buffer.[9]
- Dye Stock Solution:
  - Allow the vial of **Fluorescent Red Mega 480** NHS-ester to warm to room temperature before opening.
  - Prepare a stock solution by dissolving the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of the dye in 50  $\mu$ L of DMF to achieve a concentration of approximately 40 nmol/ $\mu$ L.[2] Alternatively, a 10 mM stock solution can be prepared.[4][5]
  - This stock solution should be prepared fresh, as NHS-esters are moisture-sensitive and can hydrolyze over time.[3][5]

### 3. Protein Labeling Reaction

- Molar Ratio Calculation:
  - The optimal molar ratio of dye to protein for labeling can vary and may require optimization. A common starting point is a molar excess of dye. For many proteins, a dye-to-protein ratio of 1:1 to 2:1 is recommended to achieve a degree of labeling (DOL) between 1 and 2, as higher ratios can lead to overlabeling and a decrease in the quantum yield of the conjugate.[2] For antibodies, a higher initial molar ratio may be used.[4]
- Labeling Procedure:
  - While gently stirring, add the calculated volume of the dye stock solution dropwise to the protein solution.[2]
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3][5] The reaction is often complete within 5-10 minutes.[9]
  - (Optional) The reaction can be quenched by adding Tris-HCl or glycine to a final concentration of 50-100 mM and incubating for an additional 10-15 minutes.[5]

#### 4. Purification of the Labeled Protein

- It is crucial to separate the fluorescently labeled protein from the unreacted, hydrolyzed dye.  
[9]
- Gel Filtration Chromatography:
  - Equilibrate a gel filtration column (e.g., Sephadex G-25) with the Purification/Elution Buffer.  
[2][3][9]
  - Apply the reaction mixture to the top of the column.[3]
  - Elute the conjugate with the Purification/Elution Buffer.
  - The first colored band to elute from the column is the labeled protein.[2][9] The slower-moving band contains the free, unreacted dye.[9]
  - Collect the fractions containing the labeled protein. The protein concentration of each fraction can be determined using a Bradford assay or by measuring absorbance at 280 nm.[3]

#### 5. Determination of the Degree of Labeling (DOL)

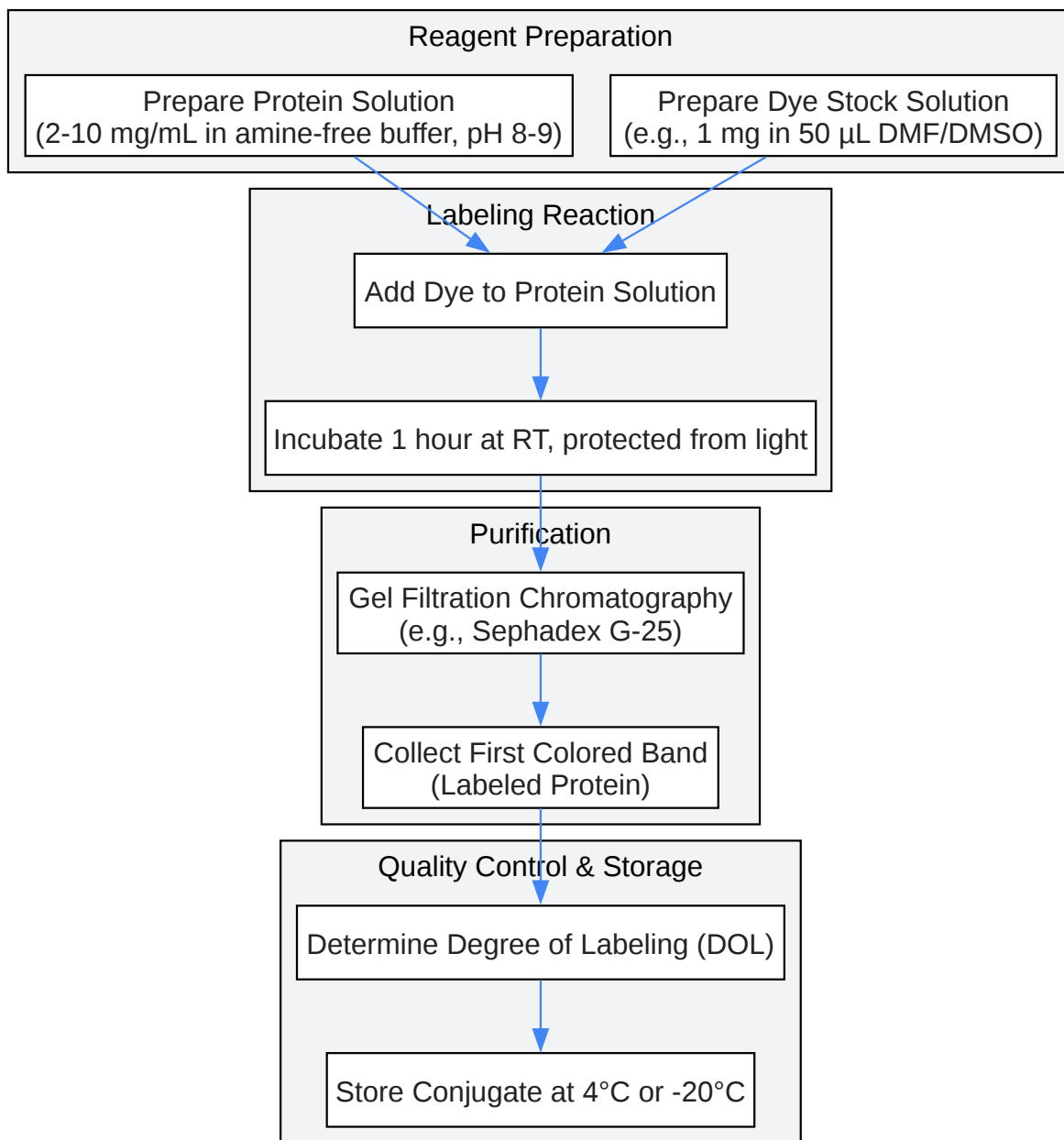
- The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
- Procedure:
  - Measure the absorbance of the purified conjugate solution at 280 nm ( $A_{280}$ ) and at the absorbance maximum of the dye ( $A_{\text{max}}$ , ~500 nm).
  - Calculate the protein concentration using the Beer-Lambert law, correcting the  $A_{280}$  for the dye's absorbance at this wavelength. The correction factor (CF) is  $A_{280}$  of the dye /  $A_{\text{max}}$  of the dye.
    - $\text{Corrected } A_{280} = A_{280} - (A_{\text{max}} \times \text{CF})$
  - Calculate the molar concentration of the protein and the dye.

- $DOL = (\text{molar concentration of dye}) / (\text{molar concentration of protein})$

#### 6. Storage of the Labeled Protein

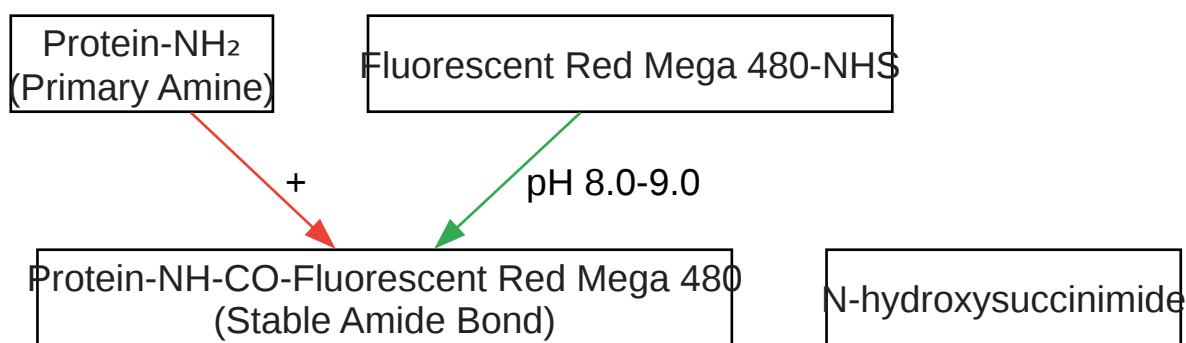
- Store the purified, labeled protein under the same conditions as the unlabeled protein. For short-term storage, 4°C is suitable.[\[3\]](#)[\[9\]](#)
- For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the conjugate to avoid repeated freeze-thaw cycles, and store at -20°C to -80°C, protected from light.[\[3\]](#)[\[9\]](#)

## Visualizations



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Caption: Experimental workflow for protein labeling.



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Caption: NHS-ester protein labeling reaction.

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## References

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